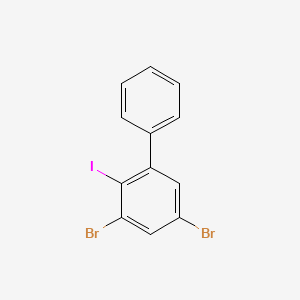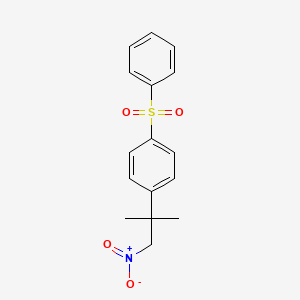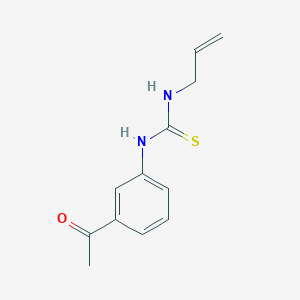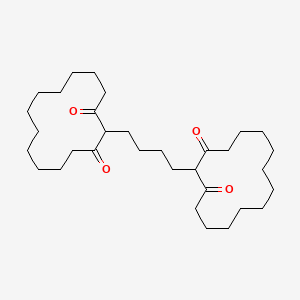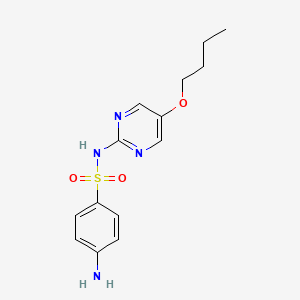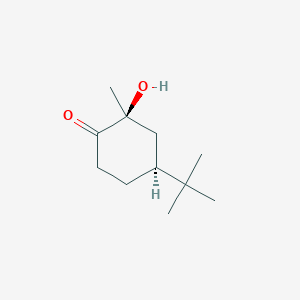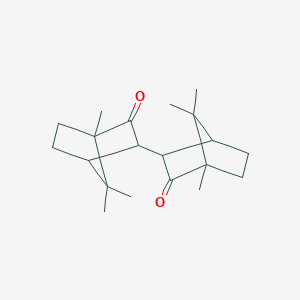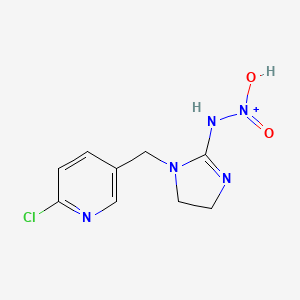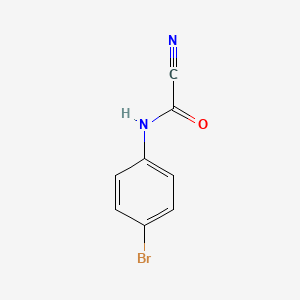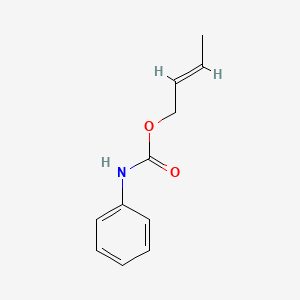
2-Butenyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenyl N-phenylcarbamate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-buten-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of phenyl isocyanate with 2-buten-1-ol in the presence of a suitable catalyst, such as indium triflate, to yield the desired carbamate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl or phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Butenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Butenyl N-phenylcarbamate involves its interaction with specific molecular targets. It is known to inhibit the assembly of microtubules by binding to β-tubulin, a protein essential for cell division. This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to β-tubulin makes it a valuable tool in cancer research and the development of anti-cancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl N-phenylcarbamate
- Methyl N-phenylcarbamate
- Ethyl N-phenylcarbamate
Uniqueness
2-Butenyl N-phenylcarbamate is unique due to its specific butenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it particularly valuable in specialized applications where other carbamates may not be suitable .
Eigenschaften
CAS-Nummer |
18992-91-1 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
[(E)-but-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+ |
InChI-Schlüssel |
XSKLUNLMKNMXFF-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/COC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC=CCOC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
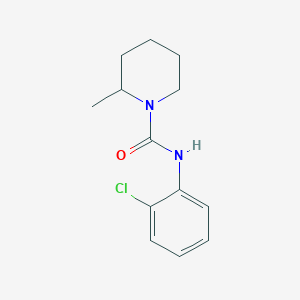
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
